2-Phenyl-4H-1,3,2-benzodioxaborin
Overview
Description
2-Phenyl-4H-1,3,2-benzodioxaborin is a stable compound that can be stored indefinitely at room temperature . It is known to be a stable ortho-quinone methide precursor . It plays a significant role in various chemical reactions and has been used in the synthesis of several compounds .
Synthesis Analysis
The synthesis of 2-Phenyl-4H-1,3,2-benzodioxaborin involves the reaction of a phenol, an α,β-unsaturated aldehyde, and phenylboronic acid . Upon heating, this compound decomposes to an orthoquinone-methide intermediate, which undergoes an electrocyclization reaction to a chromene ring system .Chemical Reactions Analysis
2-Phenyl-4H-1,3,2-benzodioxaborin is involved in various chemical reactions. For instance, it decomposes to an orthoquinone-methide intermediate upon heating, which then undergoes an electrocyclization reaction to form a chromene ring system .Scientific Research Applications
Synthesis of Cannabinoids : Lau et al. (1993) developed a novel approach using dichlorophylborane for the preparation of 2-phenyl-4H-1,3,2-benzodioxaborin. This method facilitated the synthesis of cannabinoids through an orthoquinone-methide intermediate generated from the benzodioxaborins (Lau, Mintz, Bernstein, & Dufresne, 1993).
Synthesis of Precocenes and Robustadial : Bissada et al. (1994) demonstrated the synthesis of precocene I and II and a formal synthesis of robustadial A and B through a reaction involving phenol, α,β-unsaturated aldehyde, and phenylboronic acid, yielding 2-phenyl-4H-1,3,2-benzodioxaborin (Bissada, Lau, Bernstein, & Dufresne, 1994).
Generation of Ortho-Quinone Methides : Chambers et al. (1992) explored the thermolysis of 1-phenyl-4H-1,3,2-benzodioxaborins to generate corresponding ortho-quinone methides. These methides underwent various intermolecular and intramolecular reactions to synthesize chromans and tetrahydrocannabinols (Chambers, Crawford, Williams, Dufresne, Scheigetz, Bernstein, & Lau, 1992).
Reactions with Hydroxy Compounds : Srivastava and Bhardwaj (1978) reported that 2-Isopropoxy-4H-1,3,2-benzodioxaborin reacted with various hydroxy compounds and acetic anhydride to yield different 2-substituted heterocycles. They also studied the electrophilicity of boron in various compounds (Srivastava & Bhardwaj, 1978).
Alkylation of Phenols : Lau et al. (1989) discovered that reacting a phenol with an aldehyde and phenylboronic acid produced a 1,3,2-benzodioxaborin, which could be transformed into ortho-alkylphenol and other derivatives (Lau, Williams, Tardiff, Dufresne, Scheigetz, & Belanger, 1989).
Synthesis of Boron Spirochelates : Chaturvedi, Nagar, and Srivastava (1993) synthesized various boron spirochelates derived from 2-isopropoxy-4H-1,3,2-benzodioxaborin. These compounds were characterized and analyzed for the tetra-coordinated nature of boron (Chaturvedi, Nagar, & Srivastava, 1993).
Synthesis of Polycyclic Chromans : Bissada et al. (1994) synthesized complex polycyclic chromans from novel tricyclic-2-phenyl-4H-1,3,2-benzodioxaborins, demonstrating the potential of these compounds in generating intricate molecular structures (Bissada, Lau, Bernstein, & Dufresne, 1994).
Anticancer, Antibacterial, and DNA Binding Agents : Gupta et al. (2016) conducted a study on the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, evaluating their anticancer, antibacterial, and DNA binding potential. This study highlighted the medical applications of related compounds (Gupta, Rao, Bommaka, Raghavendra, & Aleti, 2016).
properties
IUPAC Name |
2-phenyl-4H-1,3,2-benzodioxaborinine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO2/c1-2-7-12(8-3-1)14-15-10-11-6-4-5-9-13(11)16-14/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIBOSHHACJAMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC2=CC=CC=C2O1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4H-1,3,2-benzodioxaborin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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